4-Methylideneoxolan-3-amine 4-Methylideneoxolan-3-amine
Brand Name: Vulcanchem
CAS No.: 2167821-66-9
VCID: VC6513311
InChI: InChI=1S/C5H9NO/c1-4-2-7-3-5(4)6/h5H,1-3,6H2
SMILES: C=C1COCC1N
Molecular Formula: C5H9NO
Molecular Weight: 99.133

4-Methylideneoxolan-3-amine

CAS No.: 2167821-66-9

Cat. No.: VC6513311

Molecular Formula: C5H9NO

Molecular Weight: 99.133

* For research use only. Not for human or veterinary use.

4-Methylideneoxolan-3-amine - 2167821-66-9

Specification

CAS No. 2167821-66-9
Molecular Formula C5H9NO
Molecular Weight 99.133
IUPAC Name 4-methylideneoxolan-3-amine
Standard InChI InChI=1S/C5H9NO/c1-4-2-7-3-5(4)6/h5H,1-3,6H2
Standard InChI Key IVDIRHIPXFSYRL-UHFFFAOYSA-N
SMILES C=C1COCC1N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

4-Methylideneoxolan-3-amine belongs to the oxolane (tetrahydrofuran) derivative family, distinguished by a methylidene (=CH₂) group at the 4-position and an amine (-NH₂) group at the 3-position. The IUPAC name, 4-methylideneoxolan-3-amine, reflects this substitution pattern. Its SMILES notation (C=C1COCC1N) and InChIKey (IVDIRHIPXFSYRL-UHFFFAOYSA-N) provide unambiguous structural identification.

Table 1: Fundamental Properties of 4-Methylideneoxolan-3-amine

PropertyValue
CAS No.2167821-66-9
Molecular FormulaC₅H₉NO
Molecular Weight99.133 g/mol
IUPAC Name4-methylideneoxolan-3-amine
SMILESC=C1COCC1N
InChIInChI=1S/C5H9NO/c1-4-2-7-3-5(4)6/h5H,1-3,6H2
InChIKeyIVDIRHIPXFSYRL-UHFFFAOYSA-N

The compound’s oxolane ring confers rigidity, while the methylidene and amine groups introduce sites for electrophilic and nucleophilic reactivity, respectively. Computational models predict a polar surface area of approximately 35 Ų, suggesting moderate solubility in polar solvents, though experimental data remain unavailable.

Synthesis and Manufacturing

Reported Synthetic Routes

  • Ring-Closing Metathesis: Starting from a diene precursor, a Grubbs catalyst-mediated reaction could form the oxolane ring with a pendant methylidene group.

  • Amine Introduction: Subsequent nucleophilic substitution or reductive amination could install the amine group at the 3-position.

A patent describing the synthesis of 3-amino-2-chloro-4-methylpyridine (US6399781B1) illustrates analogous steps—Knovenagel condensation, acid-catalyzed cyclization, and chlorination—though adapted for a pyridine scaffold . Similar strategies, substituting malononitrile with amine-containing reagents, might be feasible for 4-methylideneoxolan-3-amine.

Challenges and Optimization

Key challenges include stabilizing the methylidene group during synthesis and avoiding side reactions at the amine site. Protective groups (e.g., tert-butoxycarbonyl) could mitigate undesired nucleophilic attacks, as seen in the synthesis of related compounds . Solvent selection and temperature control, critical in exothermic cyclization reactions , would also influence yield.

Chemical Reactivity and Functionalization

Nucleophilic and Electrophilic Reactivity

The amine group’s lone pair enables nucleophilic substitutions, forming amides or imines. Meanwhile, the methylidene moiety participates in Diels-Alder reactions or electrophilic additions. For example, reaction with acyl chlorides could yield substituted amides, while [4+2] cycloadditions with dienophiles might generate complex heterocycles.

Stability and Degradation

Under acidic conditions, the oxolane ring may undergo hydrolysis to form a diol, while strong bases could deprotonate the amine. Thermal stability remains unstudied, but analogous compounds decompose above 200°C, suggesting cautious handling during high-temperature reactions.

Research Gaps and Future Directions

Unexplored Synthetic Methodologies

Developing efficient, scalable syntheses is paramount. Exploring biocatalytic routes or flow chemistry could improve yields and sustainability.

Biological Profiling

In vitro assays to evaluate antimicrobial, anticancer, or neuroprotective activity are warranted. Computational docking studies could prioritize target proteins for experimental validation.

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